molecular formula C24H23N5O2S B2605113 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894061-48-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B2605113
CAS No.: 894061-48-4
M. Wt: 445.54
InChI Key: KOLSYDZVADYLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 3,4-dihydroquinoline moiety linked via a thioether bridge to a [1,2,4]triazolo[4,3-b]pyridazine ring substituted with a 4-ethoxyphenyl group. The 4-ethoxyphenyl substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-17(10-12-19)20-13-14-22-25-26-24(29(22)27-20)32-16-23(30)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLSYDZVADYLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dihydroquinoline moiety linked to a triazolopyridazine derivative via a thioether bond. Its chemical formula can be represented as follows:

C21H22N4O2SC_{21}H_{22}N_4O_2S

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals.
  • Anti-inflammatory Effects : Evidence points to its ability to modulate inflammatory pathways.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : A431 (epidermoid carcinoma), HCT116 (colon cancer), and BJ-1 (normal skin fibroblast).
  • IC50 Values : The IC50 values for A431 and HCT116 were found to be 44.77 µg/mL and 201.45 µg/mL respectively, indicating a selective effect towards cancerous cells compared to normal cells .

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, revealing that the compound effectively reduces oxidative stress by scavenging free radicals at low concentrations.

Anti-inflammatory Effects

Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have suggested that it may interact with specific protein targets involved in cancer progression and inflammation.

Case Studies

StudyFindings
Study 1Evaluated cytotoxicity against various cancer cell linesDemonstrated selective cytotoxicity towards A431 and HCT116
Study 2Assessed antioxidant activity using DPPH assayShowed significant free radical scavenging ability
Study 3Investigated anti-inflammatory effects in vitroInhibited pro-inflammatory cytokine production

Comparison with Similar Compounds

Triazolo-Isoquinoline Derivatives

describes compounds like 1-aryl-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl-ethanones, synthesized via cyclocondensation of hydrazonoyl chlorides with dihydroisoquinoline. These analogues share a triazole-isoquinoline framework but lack the pyridazine ring and thioether linkage present in the target compound. Their cytotoxicity against cancer cell lines (e.g., HepG2) suggests that the triazole-heterocycle fusion is critical for bioactivity .

Dihydroquinolin-2(1H)-one Derivatives

Compounds such as 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one () feature a reduced quinoline core with aminoalkyl side chains. Their synthesis involves nitro-group reduction and subsequent functionalization, differing from the target compound’s reliance on thioether formation.

Chromeno-Pyrimidine Hybrids

details 1-(3,4-dihydroquinolin-1-yl)-2-((9-methyl-2-phenyl-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone, which replaces the triazolopyridazine with a chromeno-pyrimidine system. The absence of the ethoxyphenyl group in this analogue may reduce solubility compared to the target compound .

Key Observations:

  • Triazole-Containing Systems: The presence of triazole rings correlates with antimicrobial and cytotoxic activities across multiple analogues. The target compound’s triazolopyridazine may offer enhanced metabolic stability compared to triazolo-isoquinolines .
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound likely improves solubility over purely hydrophobic substituents (e.g., phenyl in ), which could translate to better oral bioavailability .
  • Thioether Linkage: Unique to the target compound, this moiety may facilitate redox-mediated interactions or serve as a hydrogen bond acceptor, differentiating its mechanism from non-thioether analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.